molecular formula C7H14BNO3 B2364979 (1-Acetylpiperidin-4-yl)boronic acid CAS No. 1444624-62-7

(1-Acetylpiperidin-4-yl)boronic acid

Cat. No.: B2364979
CAS No.: 1444624-62-7
M. Wt: 171
InChI Key: ZKAQEETWDPGWMF-UHFFFAOYSA-N
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Description

(1-Acetylpiperidin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H14BNO3. It is a boronic acid derivative that features a piperidine ring substituted with an acetyl group at the nitrogen atom and a boronic acid group at the 4-position.

Mechanism of Action

Target of Action

The primary target of (1-Acetylpiperidin-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction, which is a key biochemical pathway in organic synthesis . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the stability of the compound can be affected by storage conditions . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetylpiperidin-4-yl)boronic acid typically involves the borylation of a suitable piperidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or alkyl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, base, and catalyst can be tailored to achieve efficient production. Additionally, continuous flow synthesis techniques may be employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(1-Acetylpiperidin-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl or alkyl-aryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

(1-Acetylpiperidin-4-yl)boronic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a piperidine ring and an acetyl group, which can impart distinct reactivity and properties compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and potential medicinal chemistry .

Properties

IUPAC Name

(1-acetylpiperidin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BNO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7,11-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQEETWDPGWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCN(CC1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444624-62-7
Record name (1-acetylpiperidin-4-yl)boronic acid
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